
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona es un compuesto orgánico complejo que presenta un anillo de piperazina, un anillo de piridina y un grupo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de piperazina: El anillo de piperazina puede sintetizarse haciendo reaccionar isopropilamina con dietanolamina en condiciones ácidas.
Formación del anillo de piridina: El anillo de piridina puede sintetizarse haciendo reaccionar 2-metilpiridina con reactivos apropiados en condiciones controladas.
Reacción de acoplamiento: El paso final involucra el acoplamiento de los anillos de piperazina y piridina con un grupo fenilo utilizando un reactivo de acoplamiento como paladio sobre carbón (Pd/C) en condiciones de hidrogenación.
Métodos de producción industrial
Los métodos de producción industrial para (6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona típicamente involucran la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en un medio ácido.
Reducción: Borohidruro de sodio (NaBH4) en metanol.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
(6-(4-Isopropilpiperazin-1-il)-4-metilpiridin-3-il)(fenil)metanona: Estructura similar con una posición diferente del grupo metilo.
(6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona: Otro isómero con una disposición diferente de grupos funcionales.
Singularidad
(6-(4-Isopropilpiperazin-1-il)-2-metilpiridin-3-il)(fenil)metanona es único debido a su combinación específica de grupos funcionales y características estructurales, que le confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)22-11-13-23(14-12-22)19-10-9-18(16(3)21-19)20(24)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3 |
Clave InChI |
QBEDTMYNWISJPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


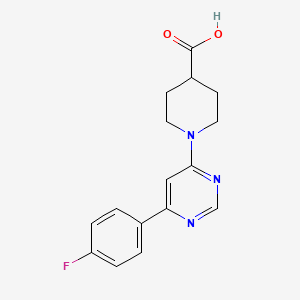
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
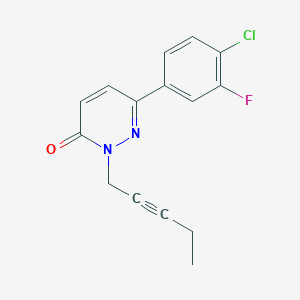
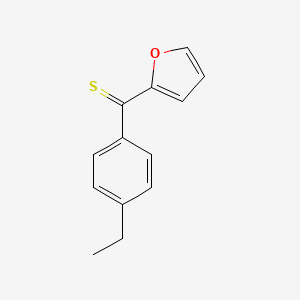
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
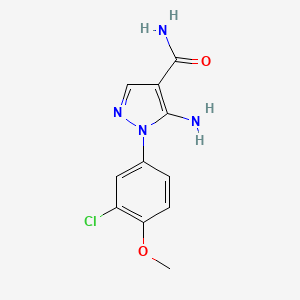



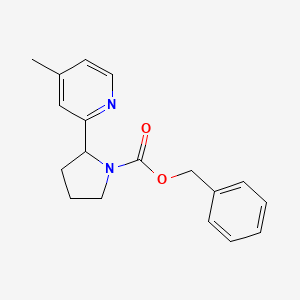


![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
